

An In-depth Technical Guide to 2',6'-Difluoro-3'-methylacetophenone

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Compound of Interest

Compound Name: 2',6'-Difluoro-3'-methylacetophenone

Cat. No.: B1350569

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Chemical Formula: C₉H₈F₂O

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2',6'-Difluoro-3'-methylacetophenone**, a fluorinated aromatic ketone. Due to the limited availability of extensive research on this specific isomer, this document combines verified physicochemical data with plausible synthetic methodologies and potential applications extrapolated from structurally related compounds. The strategic placement of two fluorine atoms and a methyl group on the phenyl ring suggests its potential as a versatile building block in medicinal chemistry and materials science. The fluorine atoms can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive scaffold for the development of novel therapeutic agents.

Core Chemical Information

2',6'-Difluoro-3'-methylacetophenone is a substituted acetophenone with the chemical formula C₉H₈F₂O.^{[1][2][3]} Its unique substitution pattern makes it a subject of interest for creating diverse molecular architectures.

Table 1: Chemical Identifiers and Properties

Identifier	Value	Reference
IUPAC Name	1-(2,6-difluoro-3-methylphenyl)ethanone	[1]
Synonyms	2',6'-Difluoro-3'-methylacetophenone, 1-acetyl-2,6-difluoro-3-methylbenzene	[1]
CAS Number	261763-31-9	[1][2][3]
Molecular Formula	C ₉ H ₈ F ₂ O	[1][2][3]
Molecular Weight	170.16 g/mol	[2]
Canonical SMILES	<chem>CC1=C(C(=C(C=C1)F)C(=O)C)F</chem>	[2]

Table 2: Physicochemical Data

Property	Value	Reference
Boiling Point	207 °C at 760 mmHg	[4]
Density	1.168 g/cm ³	[4]
Flash Point	77.3 °C	[4]
Refractive Index	1.476	[4]
Vapor Pressure	Not Available	

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity confirmation of **2',6'-Difluoro-3'-methylacetophenone**. While a comprehensive public database of its spectra is not readily available, predicted data and characteristic features of analogous compounds provide a reliable reference.[5]

Table 3: Predicted Spectroscopic Data

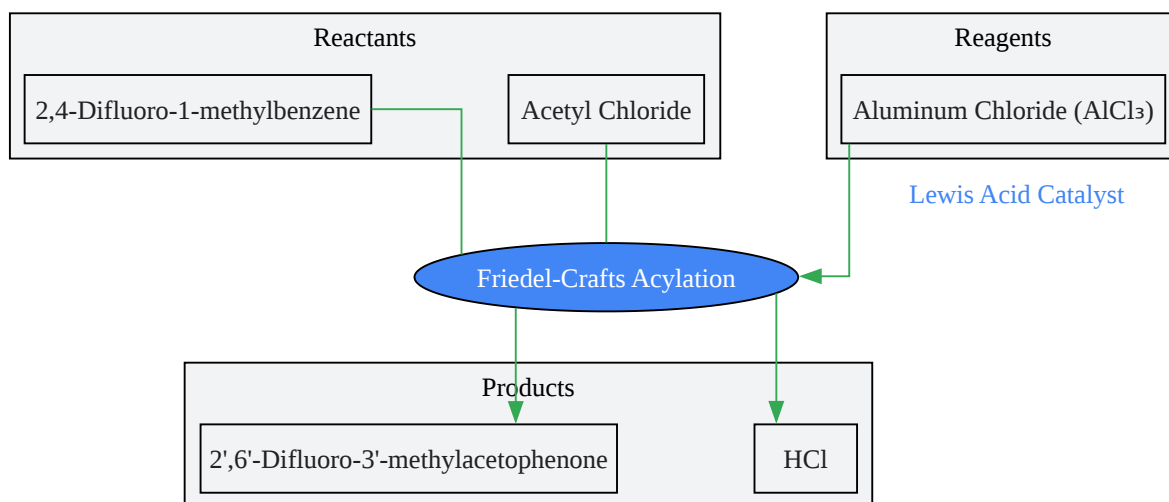
Technique	Expected Observations
^1H NMR	Signals for the acetyl protons (singlet, ~ 2.6 ppm), the aromatic protons (multiplets in the aromatic region), and the methyl protons (singlet, ~ 2.4 ppm). Complex splitting patterns are expected due to fluorine-proton coupling.
^{13}C NMR	Resonances for the carbonyl carbon (~ 195 - 200 ppm), carbons of the aromatic ring (with C-F couplings), the acetyl methyl carbon, and the aromatic methyl carbon.
^{19}F NMR	Two distinct signals for the two non-equivalent fluorine atoms, showing coupling to each other and to adjacent aromatic protons.
Mass Spectrometry	A molecular ion peak corresponding to the molecular weight (170.16 g/mol). Predicted m/z values for various adducts are available. ^[6]
Infrared (IR)	A strong absorption band for the carbonyl ($\text{C}=\text{O}$) stretching vibration (typically around 1680 - 1700 cm^{-1}), and bands corresponding to C-F and C-H stretching vibrations.

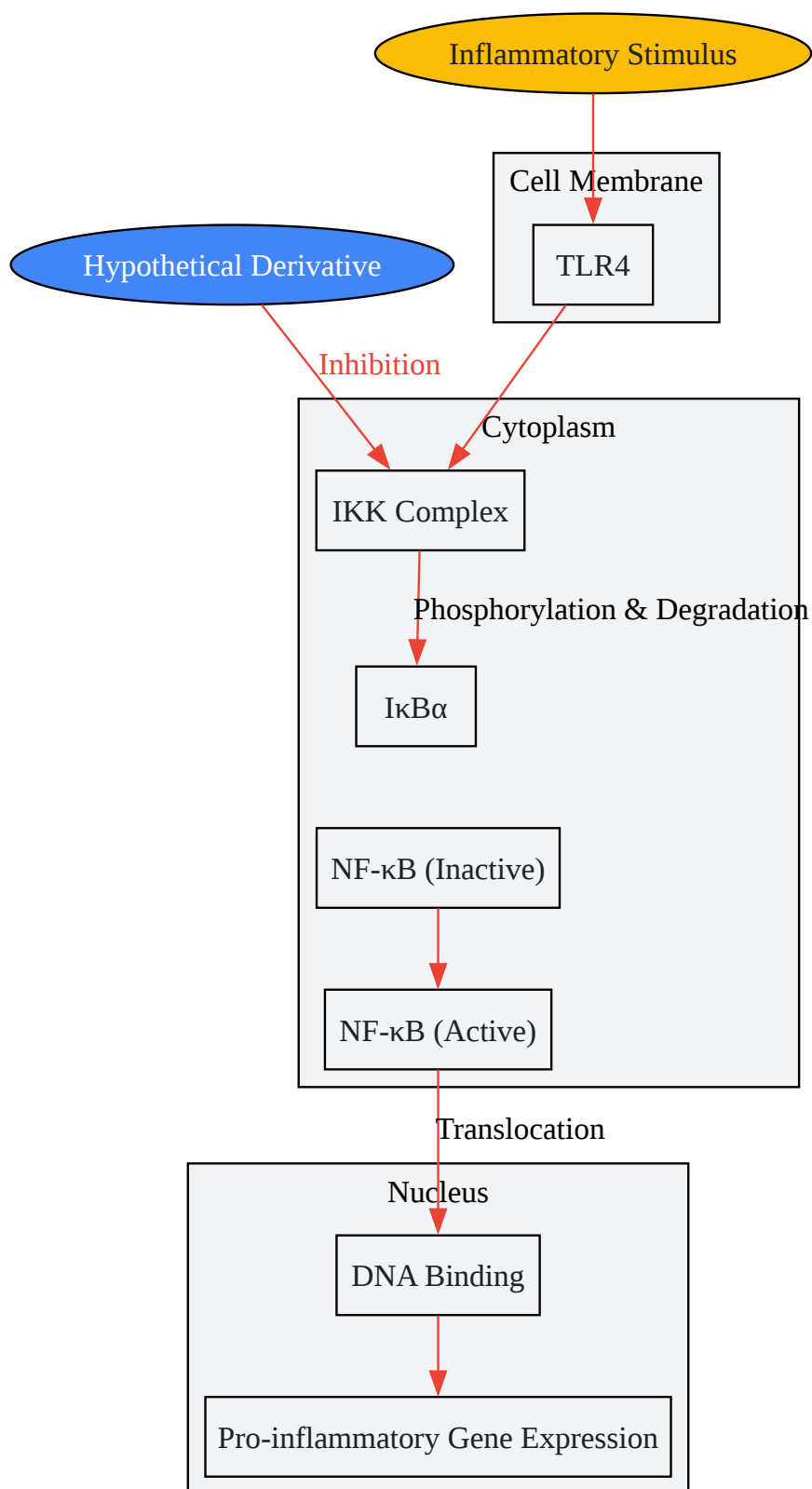
Experimental Protocols

Detailed experimental protocols for the synthesis of **2',6'-Difluoro-3'-methylacetophenone** are not extensively published. However, a plausible and widely used method for the synthesis of acetophenones is the Friedel-Crafts acylation.^[7]

Plausible Synthesis: Friedel-Crafts Acylation

This reaction involves the acetylation of an aromatic ring, in this case, 2,4-difluoro-1-methylbenzene, using an acetylating agent in the presence of a Lewis acid catalyst.





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